4-Formyl-2-methoxyphenyl methanesulfonate
Overview
Description
4-Formyl-2-methoxyphenyl methanesulfonate is an organic compound with the molecular formula C₉H₁₀O₅S. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methanesulfonate group, and it also contains a formyl group and a methoxy group on the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl methanesulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl methanesulfonate can undergo various chemical reactions, including:
Hydrolysis: The methanesulfonate ester can be hydrolyzed to yield the corresponding phenol.
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Substitution: The methanesulfonate group can be substituted by nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: 4-Formyl-2-methoxyphenol.
Oxidation: 4-Carboxy-2-methoxyphenyl methanesulfonate.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl methanesulfonate involves its interaction with specific enzymes, such as carbonic anhydrase. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl methanesulfonate: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-Methoxyphenyl methanesulfonate: Lacks the formyl group, which can influence its chemical behavior and applications.
Uniqueness
4-Formyl-2-methoxyphenyl methanesulfonate is unique due to the presence of both the formyl and methoxy groups on the aromatic ring.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-13-9-5-7(6-10)3-4-8(9)14-15(2,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNASTXYIFMYILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394657 | |
Record name | 4-formyl-2-methoxyphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-05-2 | |
Record name | 4-formyl-2-methoxyphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHANESULFONIC ACID 4-FORMYL-2-METHOXY-PHENYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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